An In-depth Technical Guide to 3-Chloro-4-fluoro-3'-iodobenzophenone
An In-depth Technical Guide to 3-Chloro-4-fluoro-3'-iodobenzophenone
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 951890-19-0
This technical guide provides a comprehensive overview of 3-Chloro-4-fluoro-3'-iodobenzophenone, a halogenated aromatic ketone. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document outlines plausible synthetic routes and potential applications based on established chemical principles and data from structurally related molecules.
Physicochemical Properties of Key Starting Materials
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 3-Chloro-4-fluorobenzoyl chloride | 65055-17-6 | C₇H₃Cl₂FO | 193.00 | 104.7 @ 21 mbar | 28 |
| Iodobenzene | 591-50-4 | C₆H₅I | 204.01 | 188.3 | -29 |
| 3-Iodoaniline | 626-01-7 | C₆H₆IN | 219.02 | 270.3 | 21-24 |
| 3-Chlor-4-fluorobenzoic acid | 403-17-8 | C₇H₄ClFO₂ | 174.56 | - | 138-141 |
| 3-Iodophenylboronic acid | 145945-93-5 | C₆H₆BIO₂ | 247.83 | - | 265-270 |
Plausible Synthetic Routes and Experimental Protocols
The synthesis of 3-Chloro-4-fluoro-3'-iodobenzophenone can be approached through several established methods for forming diaryl ketones. The most common and industrially relevant methods are Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling.
Friedel-Crafts Acylation
This is a classic and direct method for forming the benzophenone scaffold. It involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst.[1][2]
Proposed Reaction:
3-Chloro-4-fluorobenzoyl chloride reacts with iodobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 3-Chloro-4-fluoro-3'-iodobenzophenone.[3][4]
Detailed Experimental Protocol (General Procedure):
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with anhydrous aluminum chloride (1.1 to 1.5 equivalents) and a dry, inert solvent (e.g., dichloromethane, 1,2-dichloroethane, or nitrobenzene).
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Addition of Reactants: The mixture is cooled in an ice bath. Iodobenzene (1.0 equivalent) is added dropwise to the stirred suspension. Subsequently, 3-chloro-4-fluorobenzoyl chloride (1.0 equivalent) is added dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature below 5 °C.
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Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (typically 40-80 °C, depending on the solvent) for 2-12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Work-up: Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of crushed ice, followed by dilute hydrochloric acid (e.g., 2M HCl) to decompose the aluminum chloride complex.
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Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with the reaction solvent or another suitable solvent (e.g., ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and then dried over anhydrous sodium sulfate or magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.
Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed cross-coupling reaction is a versatile method for forming carbon-carbon bonds and offers a milder alternative to Friedel-Crafts acylation, with a broader tolerance for functional groups.[5][6][7]
Proposed Reaction:
The coupling of a 3-iodophenylboronic acid with 3-chloro-4-fluorobenzoyl chloride in the presence of a palladium catalyst and a base.
Detailed Experimental Protocol (General Procedure):
-
Reaction Setup: A Schlenk flask or a round-bottom flask is charged with 3-iodophenylboronic acid (1.0-1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents), and a solvent system (e.g., toluene, dioxane, DMF, often with water).
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Degassing: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times to remove oxygen.
-
Addition of Reactants: 3-Chloro-4-fluorobenzoyl chloride (1.0 equivalent) is added to the reaction mixture under the inert atmosphere.
-
Reaction Progression: The mixture is heated to a temperature typically ranging from 80 to 110 °C for 4-24 hours. The reaction progress is monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
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Extraction and Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.
Potential Applications in Research and Drug Development
While specific biological activities of 3-Chloro-4-fluoro-3'-iodobenzophenone have not been reported, the benzophenone scaffold is a well-known pharmacophore present in numerous biologically active compounds and approved drugs.[8][9][10][11] The presence of multiple halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[12]
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Anticancer and Antitumor Agents: Many synthetic benzophenone derivatives have demonstrated potent antitumor activities.[11][13] The specific halogenation pattern of this compound could be explored for inhibitory activity against various cancer cell lines.
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Enzyme Inhibitors: Halogenated benzophenones have been investigated as inhibitors of various enzymes. The iodine atom, in particular, can participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity to protein targets.[12]
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Antimicrobial and Antiviral Agents: The benzophenone core is found in compounds with antimicrobial and antiviral properties.[10]
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Probes for Chemical Biology: The iodo-substituent provides a reactive handle for further chemical modifications, such as Sonogashira or Stille couplings, making this molecule a potential building block for creating more complex probes for chemical biology research.
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Materials Science: Benzophenones are used as photoinitiators in polymer chemistry.[9] The specific substitution pattern may influence its UV absorption properties and reactivity, making it a candidate for specialized polymer applications.
Visualizations of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the proposed synthetic routes.
Caption: Proposed Friedel-Crafts Acylation Synthesis Route.
Caption: Proposed Suzuki-Miyaura Cross-Coupling Synthesis Route.
Disclaimer: This document is intended for informational purposes for a scientific audience. The proposed experimental protocols are generalized and should be adapted and optimized by qualified personnel in a properly equipped laboratory setting. All chemical manipulations should be performed with appropriate safety precautions.
References
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scribd.com [scribd.com]
- 4. BRPI0316844B1 - process for preparing benzophenones - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02788K [pubs.rsc.org]
- 9. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural diversity and bioactivities of natural benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. namiki-s.co.jp [namiki-s.co.jp]
- 13. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
